molecular formula C19H16N6O3S B2570795 N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide CAS No. 946381-67-5

N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide

Cat. No. B2570795
CAS RN: 946381-67-5
M. Wt: 408.44
InChI Key: MQFVYQMOVJDPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showing significant potential in the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

New derivatives synthesized from the base compound were studied for their anticancer activity. Certain compounds showed high selectivity and promising anticancer effects against human lung adenocarcinoma cells without causing toxicity to normal cells, highlighting their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Chemical Behavior and Synthetic Applications

The compound's derivatives displayed interesting chemical behavior towards nitrogen and carbon nucleophiles, leading to the synthesis of a variety of heterocyclic systems. These findings underscore the compound's versatility in organic synthesis and its potential application in the development of novel therapeutic agents and materials (Morel, Marchand, Sinbandhit, & Toupet, 2003).

Antimicrobial Effects Against Pathogenic Microorganisms

A study on the antimicrobial effects of novel thiazole derivatives, including the discussed compound, showed considerable effectiveness against a range of pathogenic microorganisms. This underscores the potential use of such compounds in treating infections caused by resistant bacteria and fungi (Cankilic & Yurttaş, 2017).

Potential in Alzheimer's Disease Treatment

GSK189254, a compound related to the discussed molecule, was found to be a novel histamine H3 receptor antagonist with the potential to improve cognitive performance in preclinical models, suggesting a promising therapeutic avenue for Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-11-7-15(23-28-11)21-16(26)8-13-10-29-19-22-17-14(18(27)24(13)19)9-20-25(17)12-5-3-2-4-6-12/h2-7,9,13H,8,10H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFVYQMOVJDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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